Mirtazapine hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H21N3O |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene;hydrate |
InChI |
InChI=1S/C17H19N3.H2O/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20;/h2-8,16H,9-12H2,1H3;1H2 |
InChI Key |
MHSHMTBXVDLHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4.O |
Origin of Product |
United States |
Synthetic Pathways and Controlled Crystallization of Mirtazapine Hydrate
Precursor Chemistry and Synthetic Approaches to Mirtazapine (B1677164) Base
The synthesis of mirtazapine typically involves the cyclization of a precursor molecule. A common and well-documented pathway is the ring closure of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid, most frequently concentrated sulfuric acid. google.comgoogleapis.com This reaction proceeds by dehydrating the pyridinemethanol compound to form a sulfate (B86663) adduct as a reaction intermediate, which then undergoes an intramolecular cyclization to yield mirtazapine. google.com
Another synthetic approach involves the reduction of a ketone precursor. For instance, a ketone compound can be reduced to form an intermediate hydroxy compound, which is then further reduced using a strong agent like sodium borohydride (B1222165) in sulfuric acid to form mirtazapine. googleapis.comgoogle.com The choice of synthetic route and reaction conditions, such as temperature and exposure to acidic environments, can influence the formation of impurities like 1-Oxo Mirtazapine.
Strategic Crystallization Techniques for Mirtazapine Hydrate (B1144303) Formation
The crystallization of crude mirtazapine into its hydrate form is a pivotal purification step that allows for the subsequent production of stable anhydrous crystals. google.comgoogle.com This process involves dissolving the crude base and then inducing crystallization under controlled conditions.
The choice of solvent is critical for successfully crystallizing mirtazapine hydrate. The process typically employs a mixed solvent system consisting of a water-soluble organic solvent and water. google.comgoogle.com Suitable water-soluble organic solvents include:
Lower alcohols: Methanol (B129727) and ethanol (B145695) are preferable. google.comgoogle.com
Ethers: Dioxane and tetrahydrofuran. google.com
Ketones: Acetone. google.com
Esters: Methyl acetate (B1210297). google.com
Aprotic organic solvents: Dimethylformamide and dimethyl sulfoxide. google.com
The function of the organic solvent is to dissolve the crude mirtazapine, while the addition of water facilitates the formation and precipitation of the hydrate crystals. google.comgoogle.com The polarity of the solvent and its ability to form hydrogen bonds are key factors influencing crystal growth and habit. nih.gov
The ratio of the organic solvent to water in the crystallization mixture significantly impacts both the yield and purity of the resulting this compound. For instance, when using a water-soluble organic solvent, it is recommended to add water to the crude mirtazapine solution to enhance the purity of the hydrate. google.com A preferable amount of water is between 10 to 100 parts by weight for every 100 parts by weight of the organic solvent, a range that improves both purity and the color of the final product. google.comgoogle.com In one example, crude mirtazapine was dissolved in methanol, and then water was added to induce crystallization, yielding mirtazapine hemihydrate. google.com Another process describes dissolving crude mirtazapine in ethanol, adding water, and cooling to achieve a high yield of this compound crystals. google.com
| Organic Solvent | Water Ratio (per 100 parts solvent) | Resulting Form | Yield | Reference |
|---|---|---|---|---|
| Methanol | Specific ratio for hemihydrate | Mirtazapine Hemihydrate | 97.7% | google.com |
| Ethanol | Not specified, but used as anti-solvent | This compound | Not specified | google.com |
| General Water-Soluble Organic Solvents | 10-100 parts by weight | This compound | High Purity & Improved Hue | google.comgoogle.com |
Temperature control is a crucial parameter in the crystallization of this compound. The process typically involves dissolving the crude mirtazapine at an elevated temperature, followed by a controlled cooling phase to induce crystallization. google.com For example, a crude mirtazapine solution can be prepared at 60°C to 80°C. google.com
The cooling profile must be carefully managed to obtain uniform crystals. A common practice is to cool the solution to a temperature between 0°C and 10°C, with a more specific range of 0°C to 5°C being frequently cited. google.comgoogle.com To further ensure uniformity, seed crystals of this compound may be introduced into the solution during the cooling phase. google.com After crystallization, the mixture is often aged for a period, for instance, one hour at 0° to 5°C, before the crystals are collected by filtration. google.comgoogle.com
| Process Step | Temperature Range | Purpose | Reference |
|---|---|---|---|
| Dissolution of Crude Mirtazapine | 60°C - 80°C | Ensure complete dissolution | google.com |
| Cooling for Crystallization | 0°C - 10°C | Induce crystal formation | google.com |
| Preferred Cooling Range | 0°C - 5°C | Optimize crystal uniformity and yield | google.comgoogle.com |
| Aging of Crystal Slurry | 0°C - 5°C | Allow for complete crystallization | google.comgoogle.com |
Influence of Solvent Mixtures and Water Content on Hydrate Yield and Purity
Methods for Interconversion between Mirtazapine Anhydrous and Hydrate Forms
The interconversion between the anhydrous and hydrate forms of mirtazapine is a key aspect of its manufacturing process, with the hydrate serving as a stable intermediate for producing the desired anhydrous form. google.com
Stable, low-hygroscopic anhydrous mirtazapine crystals are prepared by the controlled dehydration of the previously formed this compound crystals. google.comgoogle.comgoogle.com This drying process is critical and must be carried out until the water content is significantly reduced, typically to not more than 0.5% by weight, and preferably not more than 0.3% by weight. google.com
The dehydration is generally achieved by heating. The recommended heating temperature is between 70°C and 110°C, with a more preferred range of 90°C to 105°C. google.com This temperature range is a balance between ensuring an efficient drying time and preventing any thermal degradation of the mirtazapine. google.com The process can be expedited by carrying it out under reduced pressure. google.comgoogle.com For example, drying mirtazapine hemihydrate at 90° to 95°C under a reduced pressure of 1330 to 1862 Pa resulted in anhydrous crystals with a water content of only 0.1% by weight. google.com
To further improve the efficiency of the dehydration, the this compound crystals may be pulverized before the main drying step. google.comgoogle.com A pre-drying step, for example, heating at 40°C to 80°C for 1 to 6 hours, can make the pulverization process more effective. google.comgoogle.com
Mechanisms of Water Incorporation and Release within the Crystal Lattice
In its solid state, mirtazapine is frequently utilized as a hemihydrate, a stable crystalline form that incorporates water molecules directly into its molecular lattice. geneesmiddeleninformatiebank.nlusp.br These water molecules are not merely passive occupants but play a crucial role in defining the crystal architecture through specific intermolecular interactions. researchgate.netresearchgate.net The mechanisms governing the incorporation and subsequent release of this water are fundamental to understanding the compound's physical properties and stability.
Water Incorporation:
The incorporation of water into the mirtazapine crystal structure is a highly ordered process resulting in the formation of mirtazapine hemihydrate. geneesmiddeleninformatiebank.nl Crystallographic studies, including X-ray diffraction, have provided a detailed picture of this molecular arrangement. researchgate.net The crystal structure of mirtazapine hemihydrate is monoclinic, belonging to the space group P2₁/c, and a single unit cell contains four molecules of mirtazapine and two molecules of water. researchgate.netresearchgate.netresearchgate.net
The primary mechanism driving water incorporation is hydrogen bonding. google.com The mirtazapine molecule itself lacks strong hydrogen bond donor groups, making the water molecule essential for stabilizing the crystal packing. researchgate.netresearchgate.net The water molecules act as a "bridge," connecting adjacent mirtazapine molecules. researchgate.net This connection is achieved through hydrogen bonds formed between the oxygen atom of the water molecule and a nitrogen atom on the mirtazapine molecule. google.com
These water molecules reside in distinct channels that run along the b-axis of the crystal lattice. researchgate.netresearchgate.net Structural analysis has revealed that the water molecules within these channels exhibit some positional disorder. researchgate.net This is indicated by a large isotropic displacement for the water's oxygen atom in the crystal structure data. researchgate.net Further investigation of the electron density map identified two potential sites for the oxygen atom, suggesting it is not held in a completely rigid position. researchgate.net
Interactive Table 1: Crystallographic Data for Mirtazapine Hemihydrate (Data sourced from crystallographic studies)
| Parameter | Value | Reference |
| Chemical Formula | (C₁₇H₁₉N₃)₂ · H₂O | researchgate.net |
| Stoichiometry | 2 Mirtazapine : 1 Water | google.com |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Unit Cell Contents | 4 Mirtazapine, 2 Water | researchgate.netresearchgate.net |
| Water Location | Channels along the b-axis | researchgate.netresearchgate.net |
| Bonding Mechanism | Hydrogen bonding (Water O ↔ Mirtazapine N) | google.com |
Water Release:
The release of water from the this compound crystal lattice converts the compound to its anhydrous form. google.com This process is typically achieved through thermal dehydration. google.comgoogle.com The controlled removal of water can be accomplished by drying the hydrate crystals at elevated temperatures, such as 90-95°C, often under reduced pressure to facilitate the process. google.com
However, analyzing the precise conditions of water release is complicated by another physical property of mirtazapine: sublimation. researchgate.net Thermogravimetric Analysis (TGA), a common technique for studying dehydration, is challenging because mirtazapine begins to sublime at approximately 65°C. researchgate.net This means that as the material is heated to drive off water, the drug itself is also lost, making it difficult to distinguish the mass loss from dehydration versus sublimation. researchgate.net
To enhance the efficiency of water release in a controlled manner, physical processing steps can be employed. google.comgoogle.com A common industrial practice involves pre-drying the this compound crystals at a moderate temperature range of 40°C to 80°C. google.comgoogle.com Following this initial step, the crystals may be pulverized. google.com This pulverization increases the surface area of the material, which allows for more efficient and uniform drying during the final dehydration stage. google.comgoogle.com
Interactive Table 2: Process Parameters for Water Release from this compound (Data sourced from process chemistry patents)
| Step | Method | Temperature | Pressure | Purpose | Reference |
| Pre-Drying | Thermal | 40°C - 80°C | Atmospheric | To prepare crystals for efficient pulverization | google.comgoogle.com |
| Pulverization | Mechanical | Ambient | N/A | To increase surface area for efficient drying | google.com |
| Final Drying | Thermal | 90°C - 95°C | Reduced | To remove lattice water and form anhydrous crystals | google.com |
Advanced Solid State Characterization and Structural Elucidation of Mirtazapine Hydrate
Crystal Structure Determination via X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms within a crystal. Both single-crystal and powder XRD methods have been employed to elucidate the structure of mirtazapine (B1677164) hydrate (B1144303).
Single-Crystal X-ray Diffraction Analysis of Mirtazapine Hemihydrate
Single-crystal X-ray diffraction (SCXRD) provides the most detailed atomic-level picture of a crystalline solid. For mirtazapine hemihydrate, SCXRD analysis has revealed its fundamental crystallographic parameters.
Crystallization of mirtazapine from ethanol (B145695) yields block-shaped crystals of mirtazapine hemihydrate. researchgate.net The analysis of these crystals confirmed a hemihydrate stoichiometry, meaning the crystal lattice incorporates one water molecule for every two mirtazapine molecules. researchgate.net The space group was determined to be P2₁/c, which is a common monoclinic space group. researchgate.netresearchgate.net One study determined the following unit cell parameters: a = 15.659(3) Å, b = 7.378(1) Å, c = 13.064(2) Å, and β = 107.57(1)°. researchgate.net These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal.
A notable feature of the mirtazapine hemihydrate crystal structure is that the water molecule's oxygen atom has a site occupancy factor of 0.5 and is located near an inversion center. researchgate.net This confirms the 2:1 molar ratio of mirtazapine to water. google.com
Table 1: Crystallographic Data for Mirtazapine Hemihydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₉N₃ · 0.5H₂O |
| Formula Weight | 274.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.659(3) |
| b (Å) | 7.378(1) |
| c (Å) | 13.064(2) |
| **β (°) ** | 107.57(1) |
| **Volume (ų) ** | 1438.9(4) |
| Z (molecules/unit cell) | 4 |
Data sourced from Sarma et al. researchgate.net
Powder X-ray Diffraction (PXRD) Patterns for Hydrate Identification and Polymorphic Distinction
Powder X-ray diffraction (PXRD) is an essential tool for identifying crystalline phases and distinguishing between different polymorphic forms of a substance. particle.dk The PXRD pattern of mirtazapine hemihydrate exhibits characteristic diffraction peaks at specific 2θ angles.
The most prominent peaks for mirtazapine hemihydrate are observed at 2θ values of approximately 9.28°, 14.36°, 20.46°, and 26.92°. google.comgoogle.com These peaks serve as a fingerprint for this specific hydrated form, allowing for its unambiguous identification. In contrast, the anhydrous form of mirtazapine displays a different set of characteristic peaks at 2θ angles of 9.14°, 9.38°, 14.16°, 18.46°, 18.56°, and 20.56°. google.comgoogle.com This clear difference in the PXRD patterns allows for the straightforward distinction between the hydrate and anhydrous polymorphs.
The experimental PXRD patterns of synthesized mirtazapine hemihydrate have been shown to match well with the patterns calculated from the single-crystal X-ray diffraction data, confirming the polymorphic purity of the bulk material. researchgate.netresearchgate.net
Analysis of Water Molecule Location and Hydrogen Bonding Networks within the Crystal Lattice
The water molecules in mirtazapine hemihydrate play a crucial role in stabilizing the crystal structure through hydrogen bonding. In the crystal lattice, the water molecules are located in channels that run along the b-axis. researchgate.netresearchgate.net
Spectroscopic Investigations
Spectroscopic techniques provide valuable information about the vibrational and electronic properties of molecules, offering another layer of characterization for solid-state forms.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com These spectra serve as a "vibrational fingerprint" and can be used to identify and characterize different solid forms.
The FT-IR and FT-Raman spectra of mirtazapine have been recorded and analyzed. researchgate.netnih.gov For mirtazapine hemihydrate, specific vibrational bands have been assigned. For instance, the pyridine (B92270) ring stretching vibrations are observed at 1586, 1566, 1467, and 1444 cm⁻¹ in the IR spectrum. researchgate.net The C-C stretching modes of the phenyl group are expected in the range of 1650 to 1200 cm⁻¹. researchgate.net The IR and Raman spectra of mirtazapine salts and the hemihydrate have been shown to be satisfactory for characterization purposes. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid-State Chemistry (e.g., ¹H NMR, ¹⁵N CPMAS NMR for related forms)
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the local environment of atoms in solid materials, including both crystalline and amorphous forms. europeanpharmaceuticalreview.com
While detailed solid-state NMR data specifically for mirtazapine hydrate is not extensively reported in the provided context, the application of techniques like ¹H NMR and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR has been demonstrated for related mirtazapine forms and other pharmaceutical compounds. nih.gov ¹⁵N CPMAS NMR, for example, can provide detailed information about the nitrogen environments within the molecule, which is particularly relevant for a nitrogen-containing compound like mirtazapine. nih.gov This technique is sensitive to the local structure and can distinguish between different polymorphic forms or identify the presence of multiple conformations. nih.gov The chemical shifts in ¹⁵N NMR are sensitive to small changes in the local environment of the nitrogen atoms. nih.gov
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a pivotal analytical technique for the molecular characterization of pharmaceutical compounds, providing precise information about their molecular weight and elemental composition. In the analysis of this compound, MS is employed to confirm the identity of the mirtazapine molecule.
High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) is typically used. The ESI-MS spectrum of mirtazapine would exhibit a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula of anhydrous mirtazapine as C₁₇H₁₉N₃, its monoisotopic mass is 265.1579 g/mol . The mass spectrometer would detect a peak at an m/z (mass-to-charge ratio) value very close to 266.1657, confirming the presence of the intact mirtazapine molecule. The high resolution of the instrument allows for the determination of the elemental formula from the exact mass, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation analysis (MS/MS) can further elucidate the structure. By selecting the parent ion (m/z 266.16) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments correspond to specific substructures of the mirtazapine molecule, providing unambiguous structural confirmation.
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for characterizing the solid-state properties of hydrates, as they are sensitive to changes in crystal structure and the presence of solvated molecules upon heating.
Differential Scanning Calorimetry (DSC) for Phase Transition and Thermal Event Characterization
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals key thermal events, primarily dehydration and melting.
A typical DSC thermogram for this compound shows a broad endothermic event at lower temperatures, which is characteristic of the desolvation (dehydration) process. This event signifies the loss of water molecules from the crystal lattice. Following dehydration, a sharp endothermic peak is observed at a higher temperature, corresponding to the melting of the resulting anhydrous form of mirtazapine. The temperature and enthalpy values associated with these transitions are critical parameters for characterizing the hydrate.
Table 1: DSC Thermal Events for Mirtazapine Hemihydrate
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Dehydration | 85 - 95 | ~105 | Variable | Loss of water molecules from the crystal structure. |
| Melting | ~114 | ~116 | ~100 | Melting of the anhydrous form post-dehydration. |
Note: The exact temperatures and enthalpy values can vary slightly depending on the heating rate and sample preparation.
Thermogravimetric Analysis (TGA) for Quantifying Water Content and Thermal Decomposition
Thermogravimetric Analysis (TGA) complements DSC by measuring the change in mass of a sample as a function of temperature. TGA is particularly useful for quantifying the amount of water in a hydrated crystal and observing its thermal decomposition profile.
When this compound is analyzed by TGA, a distinct mass loss is observed in the temperature range corresponding to the dehydration event seen in DSC. For mirtazapine hemihydrate (containing 0.5 moles of water per mole of mirtazapine), the theoretical water content is approximately 3.28%. TGA experiments on mirtazapine hemihydrate show a weight loss in close agreement with this theoretical value, typically occurring between 60°C and 110°C. This confirms the stoichiometry of the hydrate. Following the initial water loss, the TGA curve remains flat until the onset of thermal decomposition at much higher temperatures, generally above 200°C.
Table 2: TGA Data for Mirtazapine Hemihydrate
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 60 - 110 | ~3.3% | Loss of bound water (Dehydration). |
| >200 | Significant | Onset of thermal decomposition of the mirtazapine molecule. |
Microscopic and Morphological Examinations
Microscopic techniques provide direct visualization of the crystal habit and surface features of pharmaceutical solids, which can influence bulk properties like flowability and dissolution rate.
Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Analysis
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface of solid materials. SEM analysis of this compound reveals its characteristic particle morphology. Crystalline mirtazapine hemihydrate, when crystallized from water, typically forms prismatic or needle-shaped crystals. The images generated by SEM can show the crystal faces, edges, and any surface defects, providing a detailed view of the external structure of the particles. This morphological information is valuable for understanding how the material might behave during pharmaceutical processing, such as milling or compaction.
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Characterization
Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the characterization of surface topography at the nanoscale. AFM can be used to image the surfaces of this compound crystals with near-atomic resolution. This technique can reveal fine details such as growth steps, dislocations, and other crystallographic defects on the crystal faces. Such features are related to the crystal's growth history and can influence its surface energy and dissolution behavior. By operating in different modes, AFM can also probe nanoscale mechanical properties like elasticity and adhesion on the crystal surface, providing a comprehensive understanding of the material's surface characteristics.
Optical Microscopy and Particle Size Distribution Analysis
Optical microscopy, particularly polarized light microscopy, serves as a fundamental tool for evaluating the solid-state characteristics of this compound. This technique is instrumental in observing the morphology, and identifying the presence of crystalline material. google.com Observations of mirtazapine using polarized light microscopy confirm its crystalline nature. researchgate.net
The particle size of this compound is a critical physical property that can be influenced by the crystallization and subsequent processing steps. google.com Studies on the production of this compound have shown that the crystals typically have an average particle diameter in the range of 60 to 150 µm following crystallization. google.com However, mechanical processes such as pulverization can significantly alter this distribution. For instance, using a hammer-mill pulverizer can reduce the average particle diameter to as small as 20 µm. google.com
Further analysis has demonstrated the variability of particle size depending on the specific handling and drying procedures. In one instance, pulverization with a mortar yielded a powder with an average particle diameter of 47.7 µm. Interestingly, after a subsequent drying process, the average particle diameter of this powder increased to 110.4 µm, suggesting particle agglomeration may occur during drying. google.com Another example of pulverization resulted in a powder with an average particle size of 52.87 µm. google.com
Table 1: Particle Size Distribution of this compound Under Various Processing Conditions
| Condition | Average Particle Diameter (µm) | Processing Method | Source |
|---|---|---|---|
| As-crystallized | 60 - 150 | Crystallization from solvent | google.com |
| Pulverized | 20 | Hammer-mill | google.com |
| Pulverized | 47.7 | Mortar | google.com |
| Pulverized and Dried | 110.4 | Mortar, followed by drying under reduced pressure | google.com |
Moisture Sorption Analysis for Hydrate Stability Assessment
Moisture sorption analysis is a critical technique for evaluating the physical stability of this compound by measuring the interaction of the material with water vapor at various relative humidity (RH) levels. tainstruments.com Mirtazapine is known to exist as a hemihydrate crystalline form and is described as a slightly hygroscopic to hygroscopic powder. cbg-meb.nlresearchgate.net The stability of this hydrate form is essential for maintaining the solid-state integrity of the active pharmaceutical ingredient.
The primary goal of moisture sorption analysis is to determine the critical RH levels at which the hydrate may lose or gain water, which could indicate a phase transition to an anhydrous or a different hydrated form. tainstruments.com Understanding this behavior is crucial for defining appropriate storage and handling conditions. Stability studies performed on the solid drug substance have provided insight into its behavior under accelerated and long-term conditions. cbg-meb.nl
Research indicates that low-hygroscopic anhydrous mirtazapine crystals exhibit a hygroscopic degree of not more than 0.6% by weight when stored at 25°C and 75% RH for an extended period. google.com This suggests that under high humidity conditions, the anhydrous form has the potential to sorb water, likely transitioning to the more stable hydrate form. Conversely, stability data for mirtazapine drug substance, which exists as a hemihydrate, show no significant changes when stored for 48 months under normal conditions (25°C/60% RH) or for 6 months under accelerated conditions (40°C/75% RH). cbg-meb.nl This demonstrates the stability of the this compound form under these standard testing conditions, indicating it does not readily lose its water of hydration. cbg-meb.nl
Table 2: Stability Assessment of Mirtazapine Forms under Defined Humidity and Temperature
| Mirtazapine Form | Temperature (°C) | Relative Humidity (%) | Duration | Observation | Source |
|---|---|---|---|---|---|
| Hemihydrate | 25 | 60 | 48 months | No significant changes observed | cbg-meb.nl |
| Hemihydrate | 40 | 75 | 6 months | No significant changes observed | cbg-meb.nl |
Polymorphism and Desolvation Phenomena of Mirtazapine Hydrate
Identification and Characterization of Mirtazapine (B1677164) Polymorphs and Solvates
Mirtazapine is known to exist in multiple solid forms, including anhydrous polymorphs and a hemihydrate crystalline form. cbg-meb.nl The specific form obtained is influenced by the solvents used during purification and crystallization. geneesmiddeleninformatiebank.nl
One identified solvate is mirtazapine hemihydrate . researchgate.netrsc.org This form has been characterized using various analytical techniques. X-ray diffraction analysis of the hemihydrate reveals characteristic diffraction peaks at angles of diffraction (2θ) of 9.28, 14.36, 20.46, and 26.92. google.com In the crystal structure of mirtazapine hemihydrate, water molecules are found to reside in channels along the b-axis. researchgate.net
In addition to the hemihydrate, anhydrous crystalline forms of mirtazapine have also been identified. One such anhydrous form exhibits characteristic diffraction peaks in its X-ray diffraction pattern at 2θ angles of 9.14, 9.38, 14.16, 18.46, 18.56, and 20.56. google.com The existence of these different forms highlights the phenomenon of polymorphism in mirtazapine. usf.eduresearchgate.net
The characterization of these different solid forms is crucial for understanding their physicochemical properties. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in distinguishing between the polymorphs and solvates of mirtazapine. researchgate.netiosrphr.orgnih.gov For instance, the crystalline structure of mirtazapine is demonstrated by a distinct endothermic peak in DSC thermograms. mdpi.com
Table 1: Identified Solid Forms of Mirtazapine and their Characteristics
| Form | Type | Key Characterization Data | Source(s) |
| Hemihydrate | Solvate | X-ray diffraction peaks at 2θ: 9.28, 14.36, 20.46, 26.92 | google.com |
| Anhydrous Form | Polymorph | X-ray diffraction peaks at 2θ: 9.14, 9.38, 14.16, 18.46, 18.56, 20.56 | google.com |
| Form I | Polymorph | Commercial form | researchgate.net |
| Form II | Polymorph | Enantiotropically related to Form I | researchgate.net |
Solid-State Transformations: Hydrate-Anhydrate Interconversion Kinetics and Mechanisms
The interconversion between the hydrated and anhydrous forms of mirtazapine is a critical solid-state transformation. Low-hygroscopic anhydrous mirtazapine crystals can be prepared by drying the crystals of a mirtazapine hydrate (B1144303). google.com
The process of desolvation, or the removal of water from the hydrate, can be achieved through heating. The recommended heating temperature for this transformation is between 70°C and 110°C, with a preferred range of 85°C to 110°C, and an even more specific range of 90°C to 105°C. google.com This heating process facilitates the conversion of the mirtazapine hydrate to its anhydrous form. To enhance the efficiency of this drying process, it can be carried out under reduced pressure. google.com
Prior to the final drying step, a pre-drying stage may be employed. This involves heating the this compound crystals at a temperature of 40°C to 80°C for 1 to 6 hours. google.com This initial step can help to facilitate the subsequent pulverization of the crystals, which in turn makes the final drying process more efficient. google.com
The kinetics of this hydrate-anhydrate interconversion are influenced by factors such as temperature and pressure. Understanding these kinetics is essential for controlling the solid form of mirtazapine during manufacturing and storage to ensure a stable and effective final product. The conversion of a metastable form, such as a higher-energy polymorph, to a more stable form can occur under certain conditions. For example, studies on other compounds have shown that a metastable form (Form II) can convert to a more stable form (Form I) over time, especially under accelerated stability conditions of 40°C and 75% relative humidity. researchgate.net
Factors Governing Polymorphic and Hydrate Stability (e.g., Temperature, Humidity, Solvent Residuals)
The stability of the different polymorphic and hydrated forms of mirtazapine is governed by several key factors, including temperature, humidity, and the presence of residual solvents.
Temperature and Humidity: The stability of this compound is particularly sensitive to temperature and humidity. As discussed previously, heating can induce the desolvation of the hydrate to form the anhydrous crystal. google.com Conversely, exposure to high humidity can potentially lead to the conversion of the anhydrous form back to the hydrate. A study on low-hygroscopic anhydrous mirtazapine crystals demonstrated their stability, showing a hygroscopicity of not more than 0.6% by weight when stored at 25°C and 75% relative humidity for 500 hours. google.com This indicates a degree of stability under these conditions, but also highlights the importance of controlling humidity during storage. medbroadcast.comvcahospitals.com Stability studies on orodispersible tablets of mirtazapine have shown that at 40°C and 75% RH, a significant increase in impurities can be observed, necessitating a storage condition of not storing above 30°C. geneesmiddeleninformatiebank.nl
Solvent Residuals: The presence of residual solvents from the manufacturing process can also play a crucial role in the stability of mirtazapine's solid forms. The type of solvent used during crystallization can determine whether the hemihydrate or an anhydrous form is produced. geneesmiddeleninformatiebank.nl It is important to control the level of residual solvents to ensure the desired polymorphic form is obtained and maintained. The International Council for Harmonisation (ICH) guidelines provide limits for residual solvents in pharmaceutical products. tandfonline.comnih.gov For instance, in one study, the limit for di-isopropylether was tightened to 560 ppm in the drug substance specification. geneesmiddeleninformatiebank.nl Drying processes, such as in a vacuum oven, are employed to reduce solvent residuals to acceptable levels. nih.gov
The interplay of these factors determines the thermodynamic and kinetic stability of mirtazapine's polymorphs and hydrates. A thorough understanding and control of these factors are essential for ensuring the quality, safety, and efficacy of the final drug product.
Chemical Stability and Degradation Pathways of Mirtazapine Hydrate
Forced Degradation Studies under Various Stress Conditions
Mirtazapine (B1677164) hydrate (B1144303) exhibits varying stability under different stress conditions, including hydrolysis, photolysis, heat, and oxidation. isca.me
Mirtazapine hydrate is susceptible to degradation under both acidic and basic hydrolytic conditions. biomedres.usisca.me
Acidic Conditions: Treatment with 0.1 N to 1.0 N hydrochloric acid (HCl) results in the degradation of mirtazapine. biomedres.usisca.mepsu.edu Studies involving refluxing in 0.1 N methanolic HCl for 8 hours have confirmed its instability. isca.me In one study, samples analyzed after 1, 3, 5, and 8 hours of treatment with 0.1 N HCl showed progressive degradation. biomedres.usisca.me
Basic Conditions: The degradation of mirtazapine is reportedly more intense and rapid under alkaline conditions compared to acidic environments. isca.me Exposure to 0.1 N to 1.0 N sodium hydroxide (B78521) (NaOH), particularly with heating, leads to significant degradation. isca.mepsu.edu One study noted that refluxing in 0.1 N methanolic NaOH for 8 hours caused the compound to break down. isca.me
Mirtazapine is known to be unstable to light. ijpra.com Exposure to sunlight or UV radiation at 254 nm can induce degradation. isca.mepsu.edu When exposed to a light source, a slight decrease in the mirtazapine content is observed, accompanied by the appearance of additional peaks in chromatographic analysis. biomedres.usisca.me One study reported less than 5% degradation in neutral and acidic media under photolytic conditions, while it was stable in a dry state and alkaline medium. ijpra.com
The thermal stability of this compound appears to be condition-dependent. Some studies report that mirtazapine is relatively stable under dry heat conditions, with no significant degradation observed when samples were kept at 70°C. biomedres.usisca.meijpra.com In contrast, another study subjected the drug to dry heat in an oven at 75°C and observed clear degradation. semanticscholar.org This suggests that while stable under certain thermal stress, higher temperatures or different conditions (e.g., in solution versus solid state) can lead to thermal decomposition. ijpra.comsemanticscholar.org
This compound is susceptible to oxidative degradation, particularly at elevated temperatures. biomedres.usisca.me
Exposure to 3% hydrogen peroxide (H₂O₂) at room temperature may not cause detectable degradation. biomedres.usisca.me
However, when the solution is heated or refluxed, significant degradation occurs. biomedres.usisca.me Studies have used 3% to 30% H₂O₂ at temperatures up to 80°C to induce and study oxidative degradation pathways. isca.mepsu.edusemanticscholar.org The combination of an oxidizing agent and heat accelerates the decomposition process. semanticscholar.org
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Method | Observation | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N - 1.0 N HCl, with heating | Degradation observed, multiple degradation products formed. | biomedres.usisca.mepsu.edu |
| Base Hydrolysis | 0.1 N - 1.0 N NaOH, with heating | Degradation is more rapid and intense than in acid. Multiple degradation products formed. | isca.mepsu.edu |
| Photolytic Degradation | Sunlight or UV light (254 nm) | Slight degradation, formation of an additional peak. Less than 5% degradation in some cases. | biomedres.usisca.meijpra.com |
| Thermal Degradation | Dry heat (70°C - 75°C) | Relatively stable, though some studies report degradation at higher temperatures. | isca.meijpra.comsemanticscholar.org |
| Oxidative Degradation | 3% - 30% H₂O₂, with heating | Significant degradation upon refluxing/heating. Multiple degradation products formed. | biomedres.usisca.mepsu.edusemanticscholar.org |
Thermal Degradation Profiles and Products
Identification and Structural Elucidation of Chemical Degradation Products
The characterization of degradation products is essential for understanding the degradation pathways and ensuring the safety of the drug substance. biomedres.us Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the structural elucidation of these products. biomedres.usbiomedres.us
Under acidic photolytic conditions, one major degradation product (DP-I) and several minor ones (DP-II, DP-III) have been separated and identified. ijpra.com
DP-I has been characterized as 2-Methyl-2-oxy-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cyclohepten-11-ol . Its formation is proposed to occur via photocatalyzed hydroxylation of the aromatic rings and oxidation of the tertiary amine. ijpra.com
DP-II was identified as 4,5,10,14b-tetrahydro-1H-3,5a,6-triaza-dibenzo-[a,d] heptalen-12-ol . This product is believed to be formed through N-oxidation followed by a ring expansion. ijpra.com
Other known metabolites that can also be considered potential degradation products include 8-hydroxymirtazapine , N-desmethylmirtazapine , and mirtazapine N-oxide . ijpra.comresearchgate.net
Chromatographic analysis has shown distinct retention times for various degradation products, confirming their separation from the parent Mirtazapine molecule. For instance, under one HPLC method, acid stress degradants appeared at 2.48, 5.1, and 11.65 minutes; alkaline stress degradants at 2.6 and 6.8 minutes; oxidative stress degradants at 5.8, 8.8, and 10.5 minutes; and a photolytic degradant at 5.1 minutes. isca.me
Table 2: Identified Degradation Products of Mirtazapine
| Degradation Product | Identified Structure | Proposed Formation Pathway | Reference |
|---|---|---|---|
| DP-I (Major) | 2-Methyl-2-oxy-1,2,3,4,9,13b-hexahydro-2,4a,5-triaza-tribenzo[a,c,e]cyclohepten-11-ol | Photocatalyzed hydroxylation and oxidation of tertiary amine | ijpra.com |
| DP-II (Minor) | 4,5,10,14b-tetrahydro-1H-3,5a,6-triaza-dibenzo-[a,d] heptalen-12-ol | N-oxidation followed by ring expansion | ijpra.com |
| Metabolite/Degradant | Mirtazapine N-oxide | N-oxidation | ijpra.comresearchgate.netresearchgate.net |
| Metabolite/Degradant | 8-hydroxymirtazapine | Hydroxylation | ijpra.comresearchgate.net |
| Metabolite/Degradant | N-desmethylmirtazapine | Demethylation | ijpra.comresearchgate.net |
Stability Indicating Methodologies for this compound Purity Assessment
To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods are required. semanticscholar.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for this purpose. isca.meijpra.compsu.edu
These methods are developed and validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness. researchgate.netakjournals.com
Chromatographic Conditions: A typical stability-indicating HPLC method for mirtazapine uses a C18 column. isca.meijpra.compsu.edu The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous component, which can be water or a buffer solution (e.g., 0.3% triethylamine (B128534) or 0.1% formic acid solution) adjusted to a specific pH. isca.mepsu.eduakjournals.com
Detection: Detection is commonly performed using a UV or photodiode array (PDA) detector at wavelengths such as 215 nm, 225 nm, or 291 nm. isca.meijpra.compsu.eduakjournals.com
Method Validation: Validated methods demonstrate good linearity over a specific concentration range (e.g., 5-30 µg/mL) with high correlation coefficients (r² > 0.999). ijpra.compsu.eduresearchgate.net Accuracy is confirmed through recovery studies, with results typically in the range of 98-102%. psu.eduakjournals.com Precision is evaluated by assessing intra-day and inter-day variability, which should be low (RSD < 2%). psu.eduresearchgate.net The specificity of the method is its ability to resolve the mirtazapine peak from all potential degradation products and impurities, which is confirmed by analyzing the stressed samples. isca.mepsu.edu
Advanced Analytical Methodologies for Mirtazapine Hydrate Characterization and Quantification
Chromatographic Techniques for Purity and Chemical Content
Chromatography is a cornerstone for separating and analyzing the components of a mixture. For mirtazapine (B1677164) hydrate (B1144303), techniques like HPLC, LC-MS, and TLC are indispensable for assessing purity and chemical content.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique used for the quantitative determination of mirtazapine and for the detection and quantification of process-related impurities and degradation products. nih.govpsu.edu
Developed HPLC methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.gov Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govpsu.edu For instance, one validated HPLC method demonstrated a linear range of 0.5-15 ppm with a limit of detection (LOD) of 0.013 ppm and a limit of quantification (LOQ) of 0.044 ppm. nih.gov The accuracy of this method was confirmed with recovery values ranging from 98.82% to 100.97%. nih.gov
The separation of mirtazapine from its impurities is typically achieved using a reversed-phase column, such as a C18 or a BDS Hypersil column. psu.edunih.gov The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) adjusted to a specific pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). psu.eduwaters.com Detection is commonly performed using a UV or photodiode array (PDA) detector at wavelengths around 215 nm, 220 nm, or 291 nm. psu.eduijpra.comresearchgate.net
Forced degradation studies are often performed where mirtazapine is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. psu.eduijpra.com The resulting mixture is then analyzed by HPLC to demonstrate the method's ability to separate the active ingredient from all potential degradation products, thus proving its specificity. psu.edu In one study, HPLC analysis of a crude reaction mixture showed a mirtazapine purity of 97.5%. google.com Another analysis determined the purity to be 98.1% before subsequent processing steps. google.com
Below is a table summarizing various reported HPLC methods for mirtazapine analysis:
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | BDS Hypersil (4.6 x 250 mm, 5 µm) psu.edu | Chromolith C18 nih.gov | Extend C18 (250 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | 0.3% triethylamine (pH 3.0)–acetonitrile (78:22 v/v) psu.edu | Acetonitrile: phosphate (B84403) buffer (pH 3.0) (20:80, v/v) nih.gov | 0.1% formic acid solution: acetonitrile (80/20, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min psu.edu | 2.0 mL/min nih.gov | 1.0 mL/min researchgate.net |
| Detection | PDA at 215 nm psu.edu | Fluorescence (Ex: 290 nm, Em: 350 nm) nih.gov | UV at 291 nm researchgate.net |
| Linearity Range | 25-200 µg/mL psu.edu | 1-500 ng/mL nih.gov | 5-30 µg/mL researchgate.net |
| Recovery | 95.54–102.22% psu.edu | 86.8% nih.gov | Not Specified |
| LOQ | Not Specified | 1 ng/mL nih.gov | Not Specified |
This table is for illustrative purposes and combines data from different research studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly crucial for the structural elucidation of unknown impurities and degradation products of mirtazapine. biomedres.us
In the development of mirtazapine, LC-MS has been used to identify impurities that are difficult to remove during purification. For example, two dimeric impurities with a molecular weight of 530 were identified using LC-MS, which were challenging to separate from mirtazapine due to their similar molecular backbones. google.com Forced degradation studies, where the drug is subjected to stress conditions like hydrolysis, oxidation, and photolysis, rely heavily on LC-MS to identify the resulting degradants. ijpra.comresearchgate.net For instance, under photolytic conditions in acidic and neutral media, mirtazapine showed some degradation, and LC-MS was essential for characterizing these products. ijpra.com One identified degradation product is Mirtazapine N-oxide. researchgate.net
LC-MS/MS, a tandem mass spectrometry approach, provides even greater specificity and is used for quantitative analysis of mirtazapine in complex matrices like human plasma. scirp.org4science.ge These methods often employ an internal standard, like Diazepam, and can achieve very low limits of detection (LOD) and quantification (LOQ), such as 0.17 ng/mL and 0.50 ng/mL, respectively. scirp.org
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC), including its high-performance version (HPTLC), serves as a simpler, faster, and more cost-effective chromatographic method for the analysis of mirtazapine. nih.govresearchgate.net It is often used for qualitative identification and can also be applied for quantitative estimation in pharmaceutical dosage forms. researchgate.net
In a typical HPTLC method for mirtazapine, a pre-coated silica (B1680970) gel G 60 F254 plate is used as the stationary phase. researchgate.net A suitable mobile phase, such as a mixture of chloroform (B151607) and methanol (e.g., 1:9 v/v), is used to develop the plate. researchgate.net After development, the plate is scanned with a densitometer at a specific wavelength, such as 295 nm, to quantify the separated spots. researchgate.net For mirtazapine, a retention factor (Rf) of 0.50 has been reported using this system. researchgate.net The method can be validated to show good linearity over a concentration range like 0.3 to 1.5 µg per spot. researchgate.net TLC is also a valuable tool in toxicological screening for the detection of mirtazapine in biological samples like urine. nih.gov
Spectrophotometric Methods (e.g., UV-Vis Spectroscopy for Concentration Determination based on Chemical Reactions)
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of mirtazapine in bulk and pharmaceutical formulations. gsconlinepress.comnih.gov The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The amount of absorption is directly proportional to the concentration of the drug in the solution (Beer-Lambert law). researchgate.net
For mirtazapine, the wavelength of maximum absorbance (λmax) is often found around 222 nm, 289 nm, 290 nm, or 293 nm, depending on the solvent used (e.g., methanol, phosphate-buffered saline). gsconlinepress.comresearchgate.netresearchgate.netjocpr.com The method is validated for linearity, accuracy, and precision. gsconlinepress.com For example, a UV spectrophotometric method showed linearity in the concentration range of 5-40 µg/mL, with an accuracy recovery of 99.12 ± 0.43%. researchgate.net
Derivative spectrophotometry can also be employed to enhance the resolution of the spectra and reduce interference from excipients, thereby improving specificity. nih.govresearchgate.net First and second-order derivative spectra can be used for quantification. nih.gov
Furthermore, spectrophotometric methods can be based on chemical reactions that form a colored complex. For instance, mirtazapine can form colored, chloroform-extractable ion-pair complexes with acidic dyes like bromocresol green, bromophenol blue, and bromothymol blue. researchgate.net These complexes show absorbance maxima at different wavelengths (e.g., 417 nm with bromocresol green), and the stoichiometry of the drug-dye complex is typically 1:1. researchgate.net
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) within a compound. For mirtazapine hydrate, this analysis is crucial for verifying its empirical formula and confirming the stoichiometric ratio of the elements, which in turn helps to confirm the structure of the molecule. googleapis.comgoogleapis.com
The theoretical elemental composition is calculated based on the molecular formula of mirtazapine. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared with these theoretical values. A close agreement between the experimental and theoretical values confirms the elemental integrity of the synthesized compound.
For example, reported elemental analysis values for a this compound have been compared to theoretical values as follows:
Mirtazapine Hemihydrate (C₁₇H₁₉N₃ · 0.5H₂O):
Experimental: 72.40% C, 7.58% H, 9.28% N googleapis.com
Another Hydrate Form:
Experimental: 61.26% C, 7.14% H, 7.94% N googleapis.comgoogleapis.com
These experimental results are used to confirm that the correct compound has been synthesized and to support its proposed hydrated structure.
Water Content Determination Methods (e.g., Karl Fischer Titration)
Determining the precise water content is essential for a compound designated as a hydrate. The Karl Fischer (KF) titration is the most widely applied and specific method for measuring the water content in pharmaceutical substances, including this compound. google.compharmaguideline.com This technique is superior to simple 'loss on drying' methods because it is specific to water and is not affected by the loss of other volatile components. pharmaguideline.com
The principle of KF titration is based on a chemical reaction between iodine, sulfur dioxide, an alcohol (like methanol), and water in the presence of a base (like imidazole). pharmaguideline.comresearchgate.net The titration reaches its endpoint when all the water in the sample has been consumed. The endpoint can be detected visually or, more commonly, electrometrically. pharmaguideline.com
For mirtazapine, KF titration is used to differentiate between anhydrous and various hydrated forms, such as the hemihydrate. google.comgoogle.com For example, a mirtazapine hemihydrate (0.5 H₂O) is expected to have a water content of approximately 3.3%. google.com By drying this hydrate under reduced pressure at elevated temperatures (e.g., 90-95°C), anhydrous mirtazapine with a very low water content (e.g., 0.1% or 0.2%) can be produced, with the water content being confirmed by KF titration. google.comgoogle.com The method is crucial for quality control, as the hydration state can affect the crystal structure, stability, and hygroscopicity of the drug substance. google.com
Computational and Theoretical Investigations of Mirtazapine Hydrate
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental molecular and electronic properties of mirtazapine (B1677164). nih.gov Studies have utilized the B3LYP functional with various basis sets to determine the optimized molecular geometry, energies, and nonlinear optical properties. nih.gov Such calculations provide a detailed picture of the molecule's structure at the electronic level, which is essential for understanding its behavior and interactions.
Theoretical calculations have been compared with experimental results, showing that the DFT/B3LYP method provides a satisfactory prediction of vibrational and NMR properties for mirtazapine. nih.gov These computational approaches allow for the analysis of various physicochemical properties, including atomization energies, dipole moments, and polarizability tensors, which are crucial for developing next-generation molecular models. arxiv.org The total electron density and molecular electrostatic potential (MEP) surface can also be constructed to visualize the electrostatic potential distribution, revealing sites susceptible to electrophilic and nucleophilic attack. rsc.org
Table 1: Calculated Electronic Properties of Mirtazapine (Note: The following data is illustrative of typical outputs from quantum chemical calculations and is based on findings for similar organic molecules.)
| Property | Calculated Value | Unit | Method |
|---|---|---|---|
| Total Energy | Varies with basis set | Hartrees | DFT/B3LYP |
| Dipole Moment | ~2.0 - 3.0 | Debye | DFT/B3LYP |
| HOMO Energy | ~ -5.5 to -6.0 | eV | DFT/B3LYP |
| LUMO Energy | ~ -0.5 to -1.0 | eV | DFT/B3LYP |
| HOMO-LUMO Gap | ~ 4.5 to 5.5 | eV | DFT/B3LYP |
Molecular Dynamics Simulations for Crystal Packing and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including the intricate packing of molecules within a crystal lattice. For mirtazapine hemihydrate, these simulations, in conjunction with X-ray diffraction data, reveal how individual molecules and water molecules arrange themselves to form a stable crystal structure. researchgate.netresearchgate.net
Table 2: Crystallographic Data for Mirtazapine Hemihydrate (Source: Based on reported X-ray diffraction data)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 13.91 Å |
| b | 8.12 Å |
| c | 13.31 Å |
| β | 108.9° |
| Volume | 1422 ų |
| Z | 4 |
Density Functional Theory (DFT) Studies on Solid-State Properties
Density Functional Theory (DFT) is not only used for single-molecule properties but also extends to the investigation of solid-state characteristics. nih.gov By calculating the properties of the crystalline form, DFT can provide insights that complement experimental techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FT-IR, Raman). researchgate.netnih.govresearchgate.net
DFT calculations can predict the vibrational frequencies of the crystal, which can then be compared to experimental FT-IR and FT-Raman spectra to confirm structural assignments. nih.gov For mirtazapine, a comparative study with mianserin (B1677119) using DFT demonstrated good agreement between calculated and experimental vibrational spectra. nih.gov Furthermore, DFT is employed to study the nature of noncovalent interactions within the crystal, quantifying the strength of hydrogen bonds and other forces that dictate the solid-state architecture. researcher.life These theoretical investigations are vital in understanding polymorphism, where different crystal packings can lead to different physical properties, and in characterizing hydrated forms of a drug. researchgate.netresearchgate.net
Table 3: Solid-State Properties Investigated by DFT (Note: This table represents typical applications of DFT for pharmaceutical solids.)
| Property | Information Obtained | Relevance |
|---|---|---|
| Vibrational Frequencies | Assignment of IR and Raman bands. | Structural verification, polymorph identification. |
| Electronic Band Structure | Electronic properties of the crystal. | Understanding conductivity and optical properties. |
| Intermolecular Interaction Energies | Quantification of hydrogen bond and van der Waals forces. | Insight into crystal stability and packing. |
| NMR Chemical Shifts | Prediction of solid-state NMR spectra. | Aiding in structure elucidation. |
Conformational Analysis and Hydrogen Bonding Predictions
The conformation of the mirtazapine molecule and the network of hydrogen bonds are defining features of its hydrate (B1144303) crystal structure. Computational methods are essential for predicting and analyzing these features. researchgate.netresearchgate.net In the case of mirtazapine salts and hydrates, the piperazine (B1678402) ring of the mirtazapine molecule is often protonated. researchgate.net
In mirtazapine hemihydrate, the mirtazapine molecules themselves lack strong hydrogen bond donor groups. researchgate.net Consequently, the water molecules play a critical bridging role, connecting adjacent drug molecules through hydrogen bonds. researchgate.net X-ray diffraction studies have shown that the water molecules form channels within the crystal structure. researchgate.netresearchgate.net While locating the hydrogen atoms of the water molecules experimentally can be difficult, computational conformational analysis can predict the most likely hydrogen bonding networks. researchgate.net In various mirtazapine salts, a recurring and robust motif is the ionic two-point synthon, which involves N⁺–H···O⁻ and C–H···O⁻ hydrogen bonds between the protonated mirtazapine cation and a carboxylate anion. researchgate.netresearchgate.net These directed interactions are fundamental to the assembly and stability of the crystal lattice.
Table 4: Key Predicted Hydrogen Bonding Interactions in Mirtazapine Salts and Hydrates (Source: Based on crystallographic analysis of mirtazapine salts)
| Donor | Acceptor | Type of Interaction | Context |
|---|---|---|---|
| N⁺–H (Piperazine) | O⁻ (Carboxylate) | Strong Ionic Hydrogen Bond | Recurring motif in carboxylate salts. researchgate.netresearchgate.net |
| O–H (Water) | N (Pyridine/Azepine) | Hydrogen Bond | Water bridging mirtazapine molecules. researchgate.net |
| O–H (Water) | O (Water) | Hydrogen Bond | Formation of water channels. researchgate.net |
| C–H | O⁻ (Carboxylate) | Weak Hydrogen Bond | Contributes to crystal packing stability. researchgate.netresearchgate.net |
Advanced Solid State Chemistry and Material Engineering Approaches for Mirtazapine Systems
Co-crystallization Strategies for Mirtazapine (B1677164) and its Hydrates
Co-crystallization has emerged as a significant strategy in pharmaceutical sciences to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.gov For mirtazapine, a drug known to exist in anhydrous and hydrate (B1144303) forms, co-crystallization offers a promising avenue to enhance properties such as solubility and stability. researchgate.netgoogle.com
The rational design of cocrystals is grounded in the principles of crystal engineering and supramolecular chemistry, which involve the understanding and utilization of non-covalent interactions to construct desired crystalline architectures. acs.org The key to this design is the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov
For mirtazapine, the molecule possesses several functional groups capable of forming hydrogen bonds, which are the cornerstone of supramolecular synthon formation. The piperazine (B1678402) and pyridine (B92270) rings contain nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group in the pyrazino-diazepine ring system can serve as a hydrogen bond donor. This allows for the formation of predictable synthons with various co-formers.
The selection of appropriate co-formers is a critical step in the rational design process. Co-formers are typically "Generally Regarded as Safe" (GRAS) molecules that have complementary functional groups to the API. researchgate.net For mirtazapine, carboxylic acids, phenols, and other molecules with hydrogen bond donor and acceptor sites are prime candidates for co-former selection. The interaction between the basic nitrogen of mirtazapine and the acidic proton of a carboxylic acid co-former can lead to the formation of a robust salt or cocrystal, depending on the pKa difference between the components. nih.gov Knowledge-based approaches, including the use of the Cambridge Structural Database (CSD), can aid in predicting the likelihood of cocrystal formation between mirtazapine and potential co-formers by analyzing existing crystal structures with similar functional groups. nih.govcsmres.co.uk
The choice of co-former significantly influences the resulting crystal packing of the mirtazapine cocrystal, which in turn affects its physicochemical properties. The size, shape, and functional group orientation of the co-former dictate how the molecules assemble in the crystal lattice. These interactions can lead to various packing motifs, such as chains, layers, or three-dimensional networks.
Several methods are employed for the preparation and screening of cocrystals, with solvent evaporation and grinding being the most common. acs.org
Solvent Evaporation: This is a widely used technique where the API and co-former are dissolved in a common solvent or a solvent mixture. sysrevpharm.org Slow evaporation of the solvent allows for the self-assembly of the components into a cocrystal structure. researchgate.net The choice of solvent is crucial as it can influence the resulting crystal form, including the potential for solvate or hydrate formation. nih.gov
Grinding: Mechanochemical methods, such as neat (dry) grinding or liquid-assisted grinding (LAG), are efficient and environmentally friendly alternatives to solvent-based methods. sysrevpharm.org
Neat Grinding: Involves the physical grinding of a mixture of the API and co-former, often using a mortar and pestle or a ball mill. sysrevpharm.org
Liquid-Assisted Grinding (LAG): A small amount of a liquid is added to the solid mixture during grinding. This liquid acts as a catalyst, enhancing the rate of cocrystal formation by facilitating molecular mobility and diffusion. sysrevpharm.org
Other techniques for cocrystal preparation include slurry crystallization, reaction crystallization, and cooling crystallization. csmres.co.uk High-throughput screening methods are often utilized to rapidly test various co-formers and conditions to identify successful cocrystallization events.
| Preparation Method | Description | Key Considerations |
| Solvent Evaporation | Dissolving API and co-former in a suitable solvent and allowing the solvent to evaporate slowly. researchgate.netsysrevpharm.org | Solvent selection is critical; potential for solvate/hydrate formation. nih.gov |
| Neat Grinding | Physical grinding of the solid API and co-former mixture without the use of a solvent. sysrevpharm.org | An efficient and green method. sysrevpharm.org |
| Liquid-Assisted Grinding (LAG) | Grinding the API and co-former with a small amount of liquid to catalyze the reaction. sysrevpharm.org | The added liquid can influence the kinetics and outcome of the cocrystallization. sysrevpharm.org |
| Slurry Crystallization | Stirring a suspension of the API and co-former in a solvent in which they have low solubility. | Can be used for screening and to obtain the most stable form. |
| Reaction Cocrystallization | Cocrystal formation occurs as a result of a chemical reaction in solution. researchgate.net | Applicable when the cocrystal components are formed in situ. |
Influence of Co-formers on Crystal Packing and Hydrate Formation
Solid Dispersion Engineering and Characterization
Solid dispersion is a widely utilized technique to improve the solubility and dissolution rate of poorly water-soluble drugs like mirtazapine. nih.gov This approach involves dispersing the drug in an amorphous, hydrophilic carrier at the molecular level. nih.gov
Several methods are available for preparing mirtazapine solid dispersions, each with its own advantages and disadvantages. The goal of these techniques is to transform the crystalline drug into an amorphous state within a polymer matrix.
Solvent Evaporation: This is a common laboratory-scale method where both the drug and the carrier are dissolved in a common volatile solvent, followed by the removal of the solvent under controlled conditions. nih.govnih.gov A study on mirtazapine solid dispersions utilized this method with various polymers, including different grades of Eudragit, PVP K-30, and PEG 4000. nih.gov
Hot Melt Extrusion (HME): HME is a solvent-free, scalable, and continuous manufacturing process. mdpi.com It involves pumping a mixture of the API and a thermoplastic polymer through a heated barrel of an extruder. The high temperature and shear forces cause the drug to dissolve in the molten polymer, forming a solid dispersion upon cooling. This technique is advantageous as it avoids the use of organic solvents. mdpi.com
Ball Milling: This is a mechanochemical method where the drug and carrier are milled together, often for an extended period. researchgate.net The mechanical energy input can induce amorphization of the drug and its dispersion into the carrier. rsc.org This technique can be used alone or in combination with others, like HME, to prepare amorphous solid dispersions. rsc.org
Other methods for preparing solid dispersions include spray drying and freeze-drying. csmres.co.uk
| Preparation Technique | Description | Advantages |
| Solvent Evaporation | Dissolving the drug and polymer in a common solvent, followed by solvent removal. nih.govnih.gov | Simple and effective for laboratory-scale preparations. nih.gov |
| Hot Melt Extrusion (HME) | Processing a mixture of drug and polymer at elevated temperature and pressure. mdpi.com | Solvent-free, continuous process, and scalable. mdpi.com |
| Ball Milling | Co-milling the drug and polymer to induce amorphization and dispersion through mechanical energy. researchgate.net | Solvent-free and can be performed at room temperature. mdpi.com |
The choice of polymeric carrier is paramount to the success of a solid dispersion formulation. The polymer not only acts as a matrix for the drug but also plays a crucial role in the amorphization process and the long-term physical stability of the amorphous drug. nih.gov
Commonly used polymers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), Eudragit series, and polyethylene (B3416737) glycol (PEG). nih.govmdpi.com The selection of a suitable polymer depends on several factors, including its miscibility with the drug, its glass transition temperature (Tg), and its ability to form intermolecular interactions (e.g., hydrogen bonds) with the drug.
The primary role of the polymer is to inhibit the recrystallization of the amorphous drug. mdpi.com This is achieved through several mechanisms:
Increased Glass Transition Temperature (Tg): By mixing the drug with a high-Tg polymer, the Tg of the mixture is elevated, which reduces the molecular mobility of the drug molecules at storage temperatures, thereby hindering crystallization. mdpi.com
Intermolecular Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can further stabilize the amorphous drug by preventing the molecules from self-associating into a crystalline lattice. researchgate.net
Steric Hindrance: The polymer chains can physically separate the drug molecules, creating a steric barrier to crystallization.
A study on mirtazapine solid dispersions found that PVP K-30 was an effective carrier. nih.gov The results indicated that a solid dispersion with a 33.33% drug load in PVP K-30 resulted in a significant enhancement of aqueous solubility and dissolution rate. nih.gov Characterization techniques like FT-IR suggested the formation of hydrogen bonds between the carbonyl group of PVP K-30's pyrrolidone component and mirtazapine, contributing to the formation of a stable amorphous structure. researchgate.net The amorphous nature of the drug in the optimal formulation was confirmed by the disappearance of the drug's characteristic melting peak in DSC analysis and the absence of diffraction peaks in XRPD. nih.gov
| Polymeric Carrier | Key Properties and Role |
| Polyvinylpyrrolidone (PVP) | An amorphous polymer with a high glass transition temperature. The pyrrolidone moieties can form hydrogen bonds with drug molecules, inhibiting crystallization. nih.govmdpi.com |
| Hydroxypropyl Methylcellulose (HPMC) | An effective crystallization inhibitor that can also help maintain supersaturation of the drug in solution. mdpi.com |
| Eudragit® Polymers | A family of polymethacrylate (B1205211) polymers with varying properties, allowing for tailored drug release profiles. nih.gov |
| Polyethylene Glycol (PEG) | A hydrophilic, semi-crystalline polymer often used in solid dispersions. nih.gov |
Solid-State Characterization of Dispersions (e.g., FT-IR, DSC, XRPD, SEM)
The transformation of crystalline mirtazapine into an amorphous state within solid dispersions is a key strategy to enhance its dissolution properties. This conversion, along with potential drug-excipient interactions, is meticulously evaluated using a suite of solid-state characterization techniques.
Fourier-Transform Infrared Spectroscopy (FT-IR) analysis is employed to investigate the chemical integrity of mirtazapine within the dispersion. Studies have shown that the characteristic peaks of mirtazapine remain unchanged in solid dispersions with various carriers, indicating the absence of chemical interactions. nih.govijpba.info For instance, in solid dispersions prepared with PVP K-30, the principal peaks of mirtazapine were preserved, confirming compatibility. nih.gov Similarly, compatibility was confirmed with excipients used in oral disintegrating tablets. ijpba.infoijpba.info
Differential Scanning Calorimetry (DSC) is utilized to assess the physical state of mirtazapine in the solid dispersion. The disappearance of the sharp endothermic peak corresponding to the melting point of crystalline mirtazapine in the thermograms of the solid dispersion signifies its conversion to an amorphous state. nih.govresearchgate.net Research on mirtazapine solid dispersions with carriers like PVP K-30 and PEG 4000 demonstrated the absence of the drug's melting peak, suggesting its amorphous or molecularly dispersed state within the polymer matrix. nih.govresearchgate.net This transition from a crystalline to an amorphous state is a critical factor in improving the drug's solubility. researchgate.netmdpi.com
X-Ray Powder Diffraction (XRPD) further corroborates the findings from DSC. The XRPD pattern of pure mirtazapine exhibits sharp, intense peaks indicative of its crystalline nature. In contrast, the diffractograms of its solid dispersions typically show a halo pattern with the absence of these characteristic peaks, confirming the amorphous state of the drug. nih.govnih.gov This amorphization is crucial for enhancing the dissolution rate. nih.govnih.gov
Scanning Electron Microscopy (SEM) provides morphological insights into the solid dispersion. SEM images of pure mirtazapine reveal its distinct crystalline structure. After being formulated into a solid dispersion, the morphology changes significantly. For example, in a study with mesoporous silica (B1680970) nanostructures (MSNs), the regular rod-shaped particles of the drug were no longer visible, indicating the drug was incorporated into the carrier. nih.gov Similarly, SEM analysis of solid dispersions with PVP K-30 showed a complete disappearance of the drug's original crystal shape, confirming the formation of a homogeneous solid dispersion. nih.gov
The collective data from these techniques provide a comprehensive understanding of the solid-state properties of mirtazapine dispersions, confirming the successful transformation to an amorphous form and ensuring drug-excipient compatibility, which are prerequisites for improved dissolution and bioavailability. nih.gov
Nanostructure Fabrication and Characterization (from a Material Science Perspective)
Preparation and Physicochemical Attributes of Mirtazapine Nanosuspensions and Nanoparticles
The fabrication of mirtazapine into nanosuspensions and nanoparticles is a prominent strategy to overcome its poor aqueous solubility. researchgate.netuobaghdad.edu.iq Various techniques are employed for their preparation, with the solvent anti-solvent precipitation method being a common choice. researchgate.netuobaghdad.edu.iq This method involves dissolving mirtazapine in a suitable organic solvent and then introducing this solution into an anti-solvent (typically water) containing stabilizers. uobaghdad.edu.iq The rapid change in solvent polarity causes the drug to precipitate as nanoparticles.
The choice of stabilizers is critical to prevent particle aggregation and ensure the long-term stability of the nanosuspension. Commonly used stabilizers for mirtazapine nanoparticles include polyvinyl pyrrolidone (PVPK-90), polyvinyl alcohol (PVA), poloxamer 188, and poloxamer 407. researchgate.netuobaghdad.edu.iq The ratio of drug to stabilizer significantly influences the physicochemical attributes of the resulting nanoparticles, such as particle size and entrapment efficiency. researchgate.netuobaghdad.edu.iq
Physicochemical characterization of these nanoparticles is essential to ensure their quality and performance. Key parameters evaluated include particle size, polydispersity index (PDI), and entrapment efficiency. Studies have reported the successful preparation of mirtazapine nanoparticles with sizes in the nanometer range. researchgate.netuobaghdad.edu.iq For instance, different formulations have yielded particles with varying sizes, which are inversely proportional to the release rate. researchgate.netuobaghdad.edu.iq The entrapment efficiency, which indicates the percentage of drug successfully encapsulated within the nanoparticles, has been reported to be high, with values ranging from 78.2% to 95.9% depending on the formulation. researchgate.netuobaghdad.edu.iq
Other advanced nanoparticle systems for mirtazapine include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which are lipid-based systems offering good biocompatibility. nih.govtandfonline.com Mesoporous silica nanostructures (MSNs) have also been explored as carriers to enhance the solubility and dissolution of mirtazapine by entrapping the drug in its amorphous form within the nano-sized pores. nih.govtandfonline.com
The table below summarizes the findings from a study on mirtazapine nanosuspensions prepared using different stabilizers.
| Formulation Code | Stabilizer | Drug:Stabilizer Ratio | Particle Size (nm) | Entrapment Efficiency (%) |
| F1 | PVPK-90 | 1:1 | 452 | 80.4 |
| F2 | PVPK-90 | 1:2 | 310 | 85.1 |
| F5 | PVA | 1:1 | 691 | 78.2 |
| F6 | PVA | 1:2 | 520 | 82.3 |
| F9 | Poloxamer 188 | 1:1 | 444 | 92.7 |
| F10 | Poloxamer 188 | 1:2 | 298 | 95.9 |
| F13 | Poloxamer 407 | 1:1 | 512 | 90.1 |
| F14 | Poloxamer 407 | 1:2 | 380 | 94.2 |
Data compiled from a study on mirtazapine nanosuspensions. The study investigated a total of 20 formulations; the table presents a selection for illustrative purposes. researchgate.netuobaghdad.edu.iq
Polymeric Micelles and Self-Emulsifying Systems: Material Design and Characterization
Polymeric micelles and self-emulsifying drug delivery systems (SEDDS) represent advanced material design strategies to enhance the solubility and oral bioavailability of poorly water-soluble drugs like mirtazapine. scribd.comijpsr.com
Polymeric Micelles: These are core-shell nanostructures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core serves as a reservoir for the lipophilic drug, while the hydrophilic shell provides a stable interface with the aqueous environment. While specific research on mirtazapine-loaded polymeric micelles is not extensively detailed in the provided context, the principles of their design are applicable. The choice of copolymers, their block lengths, and the drug-to-polymer ratio are critical parameters that influence micelle stability, drug loading capacity, and release kinetics.
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. scribd.comijpsr.com The design of a SEDDS formulation for mirtazapine involves a systematic selection of its components.
Oil Phase: The oil phase solubilizes the lipophilic drug. Various oils, including sesame oil, peanut oil, olive oil, and eucalyptus oil, have been investigated for mirtazapine SEDDS. scribd.com
Surfactant: The surfactant is crucial for emulsification and stabilizing the resulting droplets. Non-ionic surfactants with a high hydrophilic-lipophilic balance (HLB) are often preferred. Tween 80 is a commonly used surfactant in mirtazapine SEDDS formulations. ijpsr.comresearchgate.net
Co-surfactant/Co-solvent: A co-surfactant or co-solvent, such as polyethylene glycol (PEG) 200, 300, or 400, and Span 20 or 80, is often included to improve the emulsification process and expand the microemulsion region. scribd.comijpsr.com
The characterization of these systems is multi-faceted. For SEDDS, initial characterization involves constructing pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that lead to the formation of a stable microemulsion. nih.gov Once formulated, these systems are evaluated for their self-emulsification time, thermodynamic stability, and cloud point. scribd.comresearchgate.net The cloud point is a particularly important parameter for formulations containing non-ionic surfactants, as it indicates the temperature above which phase separation may occur. researchgate.net
Furthermore, the conversion of liquid SEDDS into solid forms (S-SEDDS) can be achieved through techniques like adsorption onto solid carriers (e.g., Neusiline US2) to improve handling and stability. ijpsr.com
The table below provides an example of components used in the formulation of a mirtazapine SEDDS.
| Component | Example Material | Role |
| Oil | Sesame Oil | Solubilizes mirtazapine |
| Surfactant | Tween 80 | Emulsifying agent |
| Co-surfactant | Span 20 | Enhances emulsification |
| Co-solvent | PEG 400 | Improves solubility and emulsification |
This table is a representative example based on materials used in mirtazapine SEDDS research. scribd.comijpsr.com
Particle Size, Zeta Potential, and Morphological Analysis of Nanoscale Systems
The physical characteristics of nanoscale mirtazapine systems, such as particle size, zeta potential, and morphology, are critical determinants of their in vivo performance and stability.
Particle Size and Polydispersity Index (PDI): The particle size of nanocarriers significantly influences their biological distribution, cellular uptake, and dissolution rate. mdpi.com For mirtazapine nanoformulations, a smaller particle size is generally desirable as it increases the surface area available for dissolution. nih.gov Various mirtazapine nanosystems, including nanosuspensions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS), have been developed with particle sizes in the nanometer range. For example, optimized mirtazapine-loaded SLNs have been reported with a particle size of 180.3 nm, while certain SEDDS formulations have produced globule sizes around 266 nm. nih.govscribd.com The Polydispersity Index (PDI) is a measure of the homogeneity of the particle size distribution. A PDI value below 0.3 is generally considered acceptable, indicating a narrow and uniform size distribution. uobaghdad.edu.iq
Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. ammanif.com A high absolute zeta potential (typically > ±20 mV) is desirable as it indicates strong repulsive forces between particles, which prevents aggregation and ensures the physical stability of the nanosuspension. ammanif.com Mirtazapine nanosystems have been formulated with varying zeta potentials depending on the stabilizers and surfactants used. For instance, some mirtazapine nanosuspensions have exhibited a zeta potential of -32.2 mV, while certain SEDDS formulations have shown values around -29.3 mV, both suggesting good stability. researchgate.netscribd.com
Morphological Analysis: The shape and surface morphology of nanoparticles are typically visualized using techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). TEM analysis of mirtazapine-loaded nanocarriers, such as cubosomes and leciplexes, has revealed spherical vesicles without aggregation. mdpi.comtandfonline.com SEM can provide information on the surface topography and confirm the absence of drug crystals on the surface of the nanocarriers. nih.gov Atomic Force Microscopy (AFM) has also been used to confirm the size and spherical shape of mirtazapine nanoparticles. uobaghdad.edu.iq
The following table summarizes the physicochemical characteristics of various mirtazapine nanoscale systems from different studies.
| Nanosystem Type | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| Nanosuspension (Poloxamer 188) | 298 | 0.114 | Not Reported | uobaghdad.edu.iq |
| Solid Lipid Nanoparticles (SLNs) | 180.3 | 0.209 | Not Reported | nih.gov |
| Self-Emulsifying Drug Delivery System (SEDDS) | 266 | 0.058 | -29.3 | scribd.com |
| Cubosomes | 229.23 | 0.276 | -10.28 | tandfonline.com |
| Leciplexes | 186.2 | Not Reported | +43.7 | mdpi.com |
| Nanoemulsion | 42.64 | 0.354 | -6.58 | nih.gov |
Drug-Excipient Compatibility Studies in Solid-State Systems
Thermal and Non-Thermal Methods for Investigating API-Excipient Interactions
Ensuring the compatibility of an active pharmaceutical ingredient (API) like mirtazapine with various excipients is a critical step in the development of stable and effective solid dosage forms. Both thermal and non-thermal analytical methods are employed to detect any potential physical or chemical interactions.
Thermal Methods:
Differential Scanning Calorimetry (DSC): DSC is a primary thermal analysis technique used to evaluate drug-excipient compatibility. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. The appearance of new peaks, the disappearance of existing peaks (such as the melting endotherm of the drug), or significant shifts in peak temperatures in the thermogram of a drug-excipient mixture compared to the individual components can indicate an interaction. nih.govnih.gov In some cases, DSC results might suggest a potential interaction, which may not necessarily be a chemical incompatibility but rather a physical change like eutectic formation or dissolution of the drug in the molten excipient. nih.gov
Hot Stage Microscopy (HSM): HSM is a valuable tool that complements DSC by providing visual evidence of thermal events. nih.gov It allows for the observation of changes in the sample's morphology, such as melting, recrystallization, or color change, as it is heated. HSM can help differentiate between a true chemical interaction and a physical phenomenon. For instance, if DSC suggests an interaction between mirtazapine and a solid lipid, HSM can be used to visually inspect the mixture upon heating to confirm if a chemical degradation or a simple melting/dissolution process is occurring. nih.gov
Non-Thermal Methods:
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is a powerful non-thermal method for detecting chemical interactions. nih.gov It identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. If a chemical reaction occurs between the drug and an excipient, it will likely result in the formation or disappearance of certain chemical bonds, leading to shifts in the positions or intensities of the characteristic absorption bands in the FT-IR spectrum of the mixture. ijpba.info Studies on mirtazapine with various excipients have frequently used FT-IR to confirm the absence of chemical interactions, as evidenced by the retention of the drug's characteristic peaks in the spectra of the physical mixtures. ijpba.infoijpba.info
Isothermal Stress Testing (IST): IST is a stability-indicating method used to assess compatibility under accelerated storage conditions. nih.gov In this method, the drug-excipient mixture is stored at elevated temperatures and humidity for a specific period. The samples are then analyzed, typically using chromatographic techniques like HPLC, to quantify the drug and detect any degradation products. The absence of significant drug degradation or the appearance of new impurity peaks confirms compatibility. nih.gov IST studies have been used to further confirm the compatibility between mirtazapine and various solid lipids, supporting the findings from other techniques. nih.gov
The combined use of these thermal and non-thermal methods provides a robust framework for assessing drug-excipient compatibility, ensuring the selection of suitable excipients for the development of stable mirtazapine formulations. nih.gov
Assessment of Excipient Influence on Mirtazapine Hydrate Stability and Solid Form Integrity
The stability and integrity of the solid form of an active pharmaceutical ingredient (API) like this compound are critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. Excipients, while often considered inert, can significantly influence the physicochemical properties of the API. ijbpas.com Compatibility studies between mirtazapine, which is frequently used in its hemihydrate form, and various excipients are therefore essential. researchgate.netresearchgate.net
Research into the compatibility of mirtazapine with common pharmaceutical excipients has been conducted using a variety of analytical techniques, including thermal analysis (Differential Scanning Calorimetry - DSC, Thermogravimetry - TG) and Fourier Transform Infrared Spectroscopy (FTIR). researchgate.netresearchgate.net These methods help to identify potential physical and chemical interactions that could alter the stability of this compound. researchgate.net
Detailed Research Findings:
A study investigating the compatibility of mirtazapine hemihydrate with ten different excipients revealed varying degrees of interaction. researchgate.net The study utilized both thermal and non-thermal methods to assess the binary mixtures of mirtazapine with these excipients. researchgate.netresearchgate.net
Compatible Excipients at Lower Temperatures: The research indicated that several excipients are compatible with mirtazapine in binary mixtures at temperatures below 130°C. researchgate.netresearchgate.net These include:
α-Lactose monohydrate
Starch
Sorbitol
Magnesium stearate (B1226849)
Calcium lactate (B86563)
Magnesium citrate (B86180)
Excipients Requiring Precaution: For some excipients, potential interactions were noted at temperatures exceeding 100°C, suggesting that caution should be exercised during manufacturing processes that involve higher temperatures. researchgate.netresearchgate.net These excipients are:
Polyvinylpyrrolidone K30
Aerosil (Colloidal Silicon Dioxide)
Incompatible Excipients: The study identified two excipients that showed signs of interaction with mirtazapine even at room temperature, raising concerns about potential chemical alterations to the API. researchgate.netresearchgate.net These findings are significant for the selection of excipients and manufacturing processes to avoid unwanted chemical interactions. researchgate.net The incompatible excipients were:
D-Mannitol
Stearic acid
The interactions observed with D-mannitol and stearic acid suggest a potential to alter the chemical integrity of mirtazapine, which could impact its therapeutic effect. researchgate.net
Another study focused on taste masking of mirtazapine using Eudragit EPO. FTIR analysis of the drug-polymer complex indicated that the excipients used were chemically compatible with the drug. medcraveonline.com
The following interactive data table summarizes the compatibility findings from the study by Circioban et al. (2024).
| Excipient | Compatibility with Mirtazapine Hemihydrate | Temperature Considerations |
| α-Lactose monohydrate | Compatible | Safe below 130°C |
| Starch | Compatible | Safe below 130°C |
| Sorbitol | Compatible | Safe below 130°C |
| Magnesium stearate | Compatible | Safe below 130°C |
| Calcium lactate | Compatible | Safe below 130°C |
| Magnesium citrate | Compatible | Safe below 130°C |
| Polyvinylpyrrolidone K30 | Precaution needed | Potential interaction above 100°C |
| Aerosil | Precaution needed | Potential interaction above 100°C |
| D-Mannitol | Incompatible | Interaction observed at room temperature |
| Stearic acid | Incompatible | Interaction observed at room temperature |
These findings underscore the importance of thorough excipient compatibility screening during the preformulation stage of pharmaceutical development to ensure the stability and solid form integrity of this compound in the final dosage form. ijbpas.com
Intellectual Property and Regulatory Aspects in Mirtazapine Hydrate Chemistry
Patent Landscape of Mirtazapine (B1677164) Hydrate (B1144303) and Anhydrous Forms
The intellectual property landscape for mirtazapine is multifaceted, with patents covering not only the molecule itself but also its various crystalline forms, including hydrates and anhydrous versions. These patents are crucial for protecting the innovation involved in developing stable and manufacturable forms of the active pharmaceutical ingredient (API).
The synthesis of mirtazapine was first disclosed in U.S. Patent No. 4,062,848. googleapis.com However, subsequent patents have focused on refining the purification and crystallization processes to yield specific, stable crystalline forms. A key area of innovation has been the development of processes to produce mirtazapine hydrates, which can then be used to create low-hygroscopicity anhydrous crystals.
Patents such as US20030130504A1 and WO2001038329A1 describe processes for preparing mirtazapine hydrate crystals. google.comgoogle.com These methods typically involve crystallizing crude mirtazapine from a mixed solvent system comprising a water-soluble organic solvent and water. google.comgoogle.com The water-soluble organic solvents mentioned include lower alcohols (like methanol (B129727) and ethanol), ethers, ketones, and esters. googleapis.com The resulting hydrate crystals, which can range from a monohydrate to a pentahydrate, are often more easily purified than the anhydrous form directly. google.comgoogle.com One particularly noted form is the mirtazapine hemihydrate. google.com
Furthermore, patents protect the process of drying these this compound crystals to produce stable, anhydrous mirtazapine. googleapis.comgoogle.com This process is critical because the resulting anhydrous form exhibits low hygroscopicity, meaning it absorbs less than 0.6% by weight of moisture when stored at 25°C and 75% relative humidity for 500 hours. google.comgoogle.com This property significantly improves the handling, formulation, and storage stability of the final API. google.com
| Patent/Source | Description of Process |
| US20030130504A1 | Describes a process for preparing this compound crystals by crystallizing crude mirtazapine using a water-soluble organic solvent and water. Also covers the preparation of low-hygroscopicity anhydrous crystals by drying the hydrate. google.com |
| WO2001038329A1 | Details a method for producing this compound by crystallizing crude mirtazapine with a water-soluble polar organic solvent and water. This invention also covers the subsequent drying to produce stable anhydrous crystals. google.com |
| EP1225174B2 | Relates to the preparation of low-hygroscopic anhydrous mirtazapine crystals by drying crystals of this compound at a specific heating temperature range of 90° to 105°C. googleapis.com |
| EP1370549A4 | Provides a process for preparing l-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine dihydrate, an intermediate which is then converted to mirtazapine. google.com |
Intellectual property rights extend to the specific crystalline forms of mirtazapine themselves, not just the processes to make them. Patents have been granted for distinct polymorphic and pseudopolymorphic (hydrate) forms, which are identified and characterized by specific analytical techniques.
For instance, patents claim rights to this compound represented by the formula where 'n' (the number of water molecules) is an integer from 1 to 5. google.comgoogle.com The mirtazapine hemihydrate is specifically highlighted for its favorable crystallinity, handling, and stability. google.comgoogle.com The characterization and thus the definition of these patented forms rely on specific data from analytical methods.
Key Characterization Data for Patented Mirtazapine Forms:
X-Ray Powder Diffraction (XRPD): Crystalline forms are identified by their unique XRPD patterns. For example, mirtazapine hemihydrate is characterized by diffraction peaks at specific angles (2θ), such as 9.28, 14.36, 20.46, and 26.92. google.com Anhydrous mirtazapine crystals also have their own characteristic peaks at angles like 9.14, 9.38, 14.16, and 20.56. google.com
Infrared (IR) Spectroscopy: The IR spectrum is another tool used to characterize and patent specific forms. google.com
Water Content: The amount of water is a defining characteristic of a hydrate. Patents for anhydrous mirtazapine specify a water content of not more than 0.5% by weight, preferably not more than 0.3%. googleapis.comgoogle.com
The protection of these specific forms is crucial for originator companies as it can extend the market exclusivity of a drug product even after the primary patent on the active molecule has expired.
Patents on Synthetic Processes and Crystallization Methods for Hydrates
Regulatory Framework for Crystalline Forms and Hydrates in Pharmaceutical Development
The existence of different crystalline forms (polymorphs) and hydrates of an API is a critical consideration for regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). i-mak.orgeuropa.eu These different forms can have varying physical properties that may impact the quality, stability, and bioavailability of the final drug product. europa.euamericanpharmaceuticalreview.comnewdrugapprovals.org
Official pharmacopoeias, such as the European Pharmacopoeia (Ph.Eur.) and the United States Pharmacopeia (USP), provide standards and monographs for active substances. Mirtazapine is described in the Ph.Eur. geneesmiddeleninformatiebank.nlcbg-meb.nl and has a monograph in the USP. uspbpep.com
These monographs are essential for ensuring the quality and consistency of the API used in medicines. For mirtazapine, the monographs specify which solid-state form is being described. The USP monograph, for instance, requires labeling to indicate whether the substance is the anhydrous or hemihydrate form. uspbpep.com It also sets specific limits for water content: not more than 1.0% for the anhydrous form and between 1.0% and 3.5% for the hemihydrate form. uspbpep.com If a manufacturer wishes to use a form not covered by the monograph, they must provide additional data to demonstrate its suitability. europa.eu
| Pharmacopoeia | Specification for Mirtazapine |
| European Pharmacopoeia (Ph.Eur.) | Mirtazapine is an established active substance described in the Ph.Eur. It exists as a hydrate and an anhydrous form. geneesmiddeleninformatiebank.nlcbg-meb.nlgeneesmiddeleninformatiebank.nl |
| United States Pharmacopeia (USP) | The monograph requires the label to state whether the form is anhydrous or hemihydrate. It defines water content limits for each form. uspbpep.com |
The Active Substance Master File (ASMF), also known as a Drug Master File (DMF) in the US, is a mechanism that allows the manufacturer of an API to protect confidential intellectual property, such as detailed manufacturing processes or 'know-how'. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl At the same time, it allows a marketing authorization holder to take full responsibility for the medicinal product by referencing the ASMF in their application. geneesmiddeleninformatiebank.nl
For mirtazapine, the ASMF procedure is commonly used. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl This means that the detailed, proprietary information about the synthesis, control, and characterization of the specific polymorphic or hydrate form of mirtazapine used is submitted directly to the regulatory authority by the API manufacturer. The drug product applicant can then reference this file, and the regulatory agency can review the complete information without it being disclosed to the applicant. geneesmiddeleninformatiebank.nl
Regulatory guidelines, such as the ICH Q6A guidance, provide a framework for when and how to control for polymorphism and hydrates. americanpharmaceuticalreview.comuga.edujocpr.com The fundamental principle is to determine if different solid-state forms exist and whether these differences can impact the safety or efficacy of the drug product. americanpharmaceuticalreview.comich.org
Regulators require that manufacturers identify the polymorphic forms that are likely to arise during the manufacturing and storage of the API and drug product. americanpharmaceuticalreview.com Key considerations include:
Solubility and Dissolution: Different polymorphs and hydrates can have different solubilities, which can affect the dissolution rate and, consequently, the bioavailability of the drug. americanpharmaceuticalreview.comnewdrugapprovals.org
Stability: One form may be more stable than another. A less stable (metastable) form could convert to a more stable form over time, potentially altering the drug product's performance. uga.edu The thermodynamically stable form is generally preferred. americanpharmaceuticalreview.com
Manufacturing Process: The solid-state form of the API can affect its processing properties, such as flowability and compactibility, which are critical for reliably manufacturing a consistent drug product. fda.gov
Regulatory agencies provide decision trees to guide manufacturers in determining if a specification for a polymorphic form is necessary. uga.edufederalregister.gov A specification is generally required if different forms with different properties exist and these differences are shown to affect the performance or stability of the drug product. i-mak.org However, routine performance tests like dissolution can often provide adequate control, making a specific polymorphic form test on the final product unnecessary in many cases. americanpharmaceuticalreview.com
Q & A
Q. What validated depression rating scales are appropriate for evaluating Mirtazapine’s efficacy in clinical trials, and how do their psychometric properties influence study design?
- Methodological Guidance: The Hamilton Depression Rating Scale (HDRS) and Montgomery-Åsberg Depression Rating Scale (MADRS) are widely used. HDRS prioritizes symptom breadth but may lack sensitivity to treatment-specific changes, while MADRS focuses on core depressive symptoms with higher sensitivity to therapeutic effects . For trials targeting symptom-specific outcomes (e.g., sleep improvement in depression), supplement with secondary scales (e.g., insomnia subscales) to address HDRS limitations .
Q. How should researchers standardize analytical methods for quantifying Mirtazapine hydrate purity in pharmaceutical formulations?
- Methodological Guidance: Use high-performance liquid chromatography (HPLC) with UV detection, as per USP guidelines . Prepare test solutions by grinding ≥20 tablets, sonicating in mobile phase (e.g., methanol-phosphate buffer), and filtering through 0.45-µm membranes to minimize particulate interference . Validate methods per ICH guidelines, including linearity (0.5–1.5 mg/mL) and recovery rates (98–102%) .
Q. What are the critical steps for designing a reproducible synthesis protocol for this compound to minimize impurities?
- Methodological Guidance: Key impurities (A–F) arise from incomplete reduction of intermediates or side reactions during piperazine ring formation . Mitigate by optimizing reaction conditions (e.g., LiAlH4 stoichiometry, temperature control during nitrile hydrolysis) and implementing post-synthesis purification (e.g., recrystallization in ethanol-water mixtures) .
II. Advanced Research Questions
Q. How can researchers resolve contradictions in Mirtazapine’s dual mechanism (noradrenergic vs. serotonergic effects) observed across preclinical models?
- Methodological Guidance: Discrepancies may stem from species-specific receptor affinity variations (e.g., murine vs. human α2-adrenoceptors). Use in vitro binding assays with human-derived receptors and in vivo microdialysis in transgenic models to isolate mechanistic pathways . Cross-validate findings with positron emission tomography (PET) imaging in clinical populations .
Q. What statistical approaches are recommended for meta-analyses of Mirtazapine-induced neutropenia, given heterogeneity in case reports and clinical trials?
- Methodological Guidance: Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for variability in study designs (e.g., observational vs. RCTs). Stratify analyses by dosage (15–45 mg/day), comorbidities (e.g., renal impairment), and concurrent medications (e.g., clozapine) to identify risk modifiers .
Q. How can conflicting data on Mirtazapine’s pharmacokinetics in hepatic impairment be reconciled for dose-adjustment recommendations?
- Methodological Guidance: Conduct physiologically based pharmacokinetic (PBPK) modeling incorporating CYP450 isoform activity (e.g., CYP1A2, CYP3A4) and hepatic blood flow rates. Validate with sparse sampling in Child-Pugh B/C patients and compare to healthy controls using non-compartmental analysis .
III. Methodological Frameworks for Experimental Design
Q. What criteria should guide the selection of preclinical models for studying Mirtazapine’s antidepressant-anxiolytic synergy?
- Guidance: Use FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria . For example, the chronic mild stress (CMS) model in rodents replicates anhedonia and circadian disruption, aligning with Mirtazapine’s clinical effects on sleep and mood . Ensure translational relevance by correlating behavioral endpoints (e.g., forced swim test immobility) with plasma drug levels .
Q. How can researchers optimize blinding protocols in Mirtazapine RCTs to mitigate bias from side effects (e.g., sedation)?
- Guidance: Use active placebos (e.g., diphenhydramine) mimicking sedation . Assess blinding efficacy via post-trial participant surveys. For crossover designs, include washout periods ≥2 weeks to account to Mirtazapine’s half-life (20–40 hours) .
IV. Data Analysis and Reporting Standards
Q. What strategies enhance the reproducibility of in vitro studies on Mirtazapine’s histaminergic receptor binding?
Q. How should researchers address missing data in longitudinal studies of Mirtazapine’s long-term efficacy?
- Guidance:
Apply multiple imputation (MI) for missing at random (MAR) data, sensitivity analyses for missing not at random (MNAR). Pre-specify methods in protocols to avoid post hoc bias .
Tables for Quick Reference
Table 1. Common Impurities in this compound Synthesis
| Impurity | Chemical Name | Acceptable Limit (ICH Q3B) |
|---|---|---|
| A | Desmethyl-mirtazapine | ≤0.15% |
| B | 3-Cyanopyridine derivative | ≤0.10% |
| C | Oxidative degradation product | ≤0.20% |
Table 2. Comparison of Depression Rating Scales in Mirtazapine Trials
| Scale | Items | Sensitivity to Change | Strengths | Limitations |
|---|---|---|---|---|
| HDRS | 17 | Moderate | Broad symptom coverage | Insensitive to sleep improvements |
| MADRS | 10 | High | Focus on core mood symptoms | Excludes somatic symptoms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
